4H-1-Benzopyran-4-one, 2-amino-3-(1H-benzimidazol-2-yl)-
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Overview
Description
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a complex organic compound that features a unique combination of benzimidazole and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with a suitable chromenone derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzimidazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole moiety and exhibits similar biological activities.
Chromenone Derivatives: Compounds like coumarins and flavonoids that share the chromenone structure and have diverse applications.
Uniqueness
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is unique due to its combined benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications compared to compounds with only one of these moieties.
Properties
CAS No. |
89260-80-0 |
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Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-amino-3-(1H-benzimidazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C16H11N3O2/c17-15-13(14(20)9-5-1-4-8-12(9)21-15)16-18-10-6-2-3-7-11(10)19-16/h1-8H,17H2,(H,18,19) |
InChI Key |
ROIHCDUETJSJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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